3,5-dinitro-N-(2-phenylethyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dinitro-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c19-15(16-7-6-11-4-2-1-3-5-11)12-8-13(17(20)21)10-14(9-12)18(22)23/h1-5,8-10H,6-7H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEGDYUOFFUWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325815 | |
| Record name | 3,5-Dinitro-N-(2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14401-99-1 | |
| Record name | 3,5-Dinitro-N-(2-phenylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14401-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 519086 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014401991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC519086 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dinitro-N-(2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Pertaining to 3,5 Dinitro N 2 Phenylethyl Benzamide
Strategies for Benzamide (B126) Linkage Formation with Phenylethylamines
The cornerstone of synthesizing 3,5-dinitro-N-(2-phenylethyl)benzamide is the formation of a robust amide bond between a substituted benzoic acid and phenylethylamine. The synthetic approach can be broadly divided into two strategic considerations: the initial formation of the core N-(2-phenylethyl)benzamide structure followed by nitration, or the direct coupling of a pre-nitrated benzoyl derivative with phenylethylamine.
Amide Coupling Reactions for N-(2-phenylethyl)benzamide Core Synthesis
The formation of the N-(2-phenylethyl)benzamide core is typically achieved through standard amide coupling reactions. A prevalent and efficient method involves the reaction of phenethylamine with benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amine nitrogen of phenethylamine attacks the electrophilic carbonyl carbon of benzoyl chloride. The reaction is often carried out in the presence of a base, such as an alkali metal hydroxide or a tertiary amine, to neutralize the hydrochloric acid byproduct. google.com
A variety of solvents can be employed, with the choice often depending on the specific reaction conditions and the scale of the synthesis. Common solvents include dichloromethane and ethanol. An alternative approach involves the use of benzoic acid as the starting material, which requires an activating agent to facilitate the amidation.
| Reagents | Conditions | Product | Reference |
| Phenethylamine, Benzoyl Chloride, Alkali Metal Hydroxide | Aqueous solution | N-(2-phenylethyl)benzamide | google.com |
| Phenethylamine, Benzoyl Chloride | Suitable solvent, low temperature | N-(2-phenylethyl)benzamide |
Strategic Introduction of Nitro Functionalities onto the Benzene (B151609) Ring
There are two primary strategies for introducing the 3,5-dinitro functionality onto the benzamide structure:
Direct Nitration of N-(2-phenylethyl)benzamide: This approach involves the electrophilic nitration of the pre-formed N-(2-phenylethyl)benzamide. The benzoyl group is a meta-directing deactivator. Therefore, direct nitration would likely lead to the introduction of nitro groups at the meta positions of the benzoyl ring. However, the phenylethyl moiety's benzene ring is also susceptible to nitration, which could lead to a mixture of products. Careful control of reaction conditions, such as the choice of nitrating agent (e.g., a mixture of nitric and sulfuric acids) and temperature, would be crucial to achieve selective dinitration at the desired 3 and 5 positions of the benzoyl ring. stackexchange.com
Coupling with a Pre-nitrated Benzoyl Derivative: A more direct and often preferred method is the acylation of phenethylamine with 3,5-dinitrobenzoyl chloride. This strategy offers superior control over the regiochemistry of the nitration. The synthesis of a closely related compound, (R)-(-)-3,5-dinitro-N-(1-phenylethyl)benzamide, has been reported via the coupling of enantiopure (R)-(+)-α-methylbenzylamine with 3,5-dinitrobenzoyl chloride under biphasic conditions with dichloromethane in aqueous sodium carbonate. mdpi.com This method can be directly adapted for the synthesis of this compound.
| Reactants | Reagent | Product | Reference |
| Phenethylamine | 3,5-Dinitrobenzoyl chloride | This compound | mdpi.com |
Advanced Synthetic Approaches for Targeted Derivatives
Further synthetic modifications can be envisioned to generate a library of derivatives based on the this compound scaffold, including chiral analogs and compounds with substitutions on the aromatic rings or the amide nitrogen.
Stereoselective Synthesis Considerations for Potential Chiral Analogs
While this compound itself is achiral, the introduction of a stereocenter, for instance, by alkylation at the α-position of the phenylethyl group, would result in chiral analogs. The synthesis of such chiral derivatives would necessitate stereoselective methods. One approach involves the use of chiral auxiliaries derived from phenylethylamine itself. For example, enantiomerically pure phenylethylamine can be used as a chiral template to direct the stereoselective alkylation of the amide enolate.
Alternatively, the resolution of a racemic mixture of a chiral phenylethylamine derivative can be achieved using a chiral resolving agent. Chiral acids are often employed to form diastereomeric salts that can be separated by fractional crystallization.
Derivatization at the Benzamide Nitrogen and Aromatic Rings
The this compound molecule offers several sites for further derivatization:
N-Alkylation/N-Arylation: The hydrogen atom on the benzamide nitrogen can be substituted with various alkyl or aryl groups. This can be achieved through N-alkylation reactions using alkyl halides in the presence of a base. N-arylation reactions can also be performed, potentially using transition metal-catalyzed cross-coupling reactions.
Modification of the Aromatic Rings:
Phenylethyl Ring: The phenyl group of the phenylethyl moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or Friedel-Crafts reactions, to introduce additional functional groups.
Dinitrobenzoyl Ring: The electron-withdrawing nature of the two nitro groups makes the dinitrobenzoyl ring highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAAr) reactions. This could allow for the replacement of one or both nitro groups with other nucleophiles, such as alkoxides or amines, leading to a diverse range of derivatives.
Chemical Reactivity and Potential Transformations of this compound
The chemical reactivity of this compound is dictated by the presence of the dinitroaromatic system and the amide linkage.
The two nitro groups on the benzoyl ring are strong electron-withdrawing groups, which significantly influences the reactivity of the molecule. These nitro groups can undergo reduction to form the corresponding amino groups. The selective reduction of one or both nitro groups can be achieved using various reducing agents, such as catalytic hydrogenation or chemical reducing agents like tin(II) chloride or sodium dithionite. The resulting aminobenzamides can then serve as precursors for further synthetic transformations, such as diazotization followed by Sandmeyer reactions.
The amide bond itself is generally stable but can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and phenylethylamine. The electron-withdrawing dinitrobenzoyl group may influence the rate of this hydrolysis compared to an unsubstituted benzamide.
Reduction Reactions of Nitro Groups
The reduction of the two nitro groups on the aromatic ring of this compound is a significant transformation, leading to the corresponding amino derivatives. The outcome of the reduction can be controlled to achieve either partial or complete reduction, yielding monoamino or diamino products, respectively. The choice of reducing agent and reaction conditions is crucial in determining the final product.
Selective Reduction to Monoamino Derivatives:
Selective reduction of one nitro group in dinitro aromatic compounds is a well-established process. Reagents such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in aqueous or alcoholic solutions are commonly employed for this purpose. This reaction, known as the Zinin reduction, typically proceeds with higher selectivity for one nitro group over the other, influenced by steric and electronic factors. In the case of this compound, the two nitro groups are electronically equivalent. Therefore, the reduction to the monoamino product, 3-amino-5-nitro-N-(2-phenylethyl)benzamide, would likely proceed statistically, although the presence of the bulky N-(2-phenylethyl)benzamide group might exert some minor steric influence.
Complete Reduction to Diamino Derivatives:
For the complete reduction of both nitro groups to form 3,5-diamino-N-(2-phenylethyl)benzamide, more potent reducing systems are required. Catalytic hydrogenation is a widely used and efficient method. This typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is usually carried out in a suitable solvent like ethanol, methanol, or ethyl acetate under pressure.
Another common method for the complete reduction of aromatic nitro groups is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). These reactions generate the amine salt, which is then neutralized with a base to yield the free diamine.
| Product | Reaction Type | Typical Reagents and Conditions | Reference |
| 3-amino-5-nitro-N-(2-phenylethyl)benzamide | Selective Reduction | Na₂S or (NH₄)₂S in ethanol/water | General principle of Zinin reduction |
| 3,5-diamino-N-(2-phenylethyl)benzamide | Complete Reduction | H₂, Pd/C, ethanol, room temperature, atmospheric or elevated pressure | General principle of catalytic hydrogenation |
| 3,5-diamino-N-(2-phenylethyl)benzamide | Complete Reduction | Sn, HCl, heat; then NaOH | General principle of metal/acid reduction |
Modifications of the Amide Bond (e.g., Thionation to Thioamides)
The amide bond in this compound can undergo various chemical transformations, with thionation to the corresponding thioamide being a notable example. This conversion replaces the carbonyl oxygen atom with a sulfur atom, significantly altering the electronic and steric properties of the molecule.
Thionation to 3,5-Dinitro-N-(2-phenylethyl)benzothioamide:
The most common reagent for the thionation of amides is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). The reaction is typically carried out by heating the amide with Lawesson's reagent in an inert solvent such as toluene or dioxane. The reaction proceeds through a series of intermediates involving the phosphorus-sulfur reagent attacking the amide carbonyl group. The resulting thioamide, 3,5-dinitro-N-(2-phenylethyl)benzothioamide, is a valuable synthetic intermediate and has been studied for its potential applications.
| Starting Material | Reagent | Product | Typical Conditions |
| This compound | Lawesson's Reagent | 3,5-dinitro-N-(2-phenylethyl)benzothioamide | Toluene or Dioxane, reflux |
Reactivity of the Phenylethyl Side Chain
The phenylethyl side chain of this compound offers additional sites for chemical modification, namely the phenyl ring and the benzylic position.
Electrophilic Aromatic Substitution on the Phenyl Ring:
The phenyl ring of the phenylethyl group is susceptible to electrophilic aromatic substitution reactions. The N-acyl group is generally considered to be a deactivating group, which would make the attached phenylethyl moiety less reactive towards electrophiles than unsubstituted benzene. However, since the phenyl ring is separated from the deactivating benzamide group by an ethyl chain, its reactivity will be less affected than if it were directly attached. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The substitution pattern will be directed by the ethylamide substituent, which is an ortho-, para-director.
| Reaction Type | Typical Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | Mixture of ortho- and para-nitro derivatives |
| Bromination | Br₂, FeBr₃ | Mixture of ortho- and para-bromo derivatives |
| Sulfonation | Fuming H₂SO₄ | Mixture of ortho- and para-sulfonic acid derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Mixture of ortho- and para-acyl derivatives |
Reactions at the Benzylic Position:
The methylene (B1212753) group adjacent to the phenyl ring (the benzylic position) is activated towards certain reactions due to the stability of the resulting benzylic radical or carbocation intermediates.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic position. Under vigorous conditions, this could potentially lead to cleavage of the C-C bond and formation of benzoic acid derivatives, though milder conditions might allow for the formation of a ketone at the benzylic position.
Halogenation: Free radical halogenation, for instance using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, can selectively introduce a bromine atom at the benzylic position. The resulting benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions.
| Reaction Type | Typical Reagents | Expected Product |
| Benzylic Oxidation | KMnO₄, heat | Potential for benzoic acid formation or ketone at the benzylic position |
| Benzylic Bromination | N-Bromosuccinimide (NBS), benzoyl peroxide | 3,5-dinitro-N-(1-bromo-2-phenylethyl)benzamide |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dinitro N 2 Phenylethyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. By analyzing the chemical environments of ¹H and ¹³C nuclei, along with their interactions, a complete connectivity map of the molecule can be constructed.
Proton (¹H) NMR Spectroscopic Analysis and Signal Assignment
The ¹H NMR spectrum of 3,5-dinitro-N-(2-phenylethyl)benzamide is anticipated to exhibit distinct signals corresponding to the aromatic protons of the dinitrobenzoyl and phenylethyl groups, as well as the aliphatic protons of the ethyl bridge and the amide N-H proton.
The 3,5-dinitrobenzoyl moiety gives rise to two characteristic signals in the downfield region of the spectrum. The single proton at the C2' position (H-2') is expected to appear as a triplet, deshielded by the two adjacent nitro groups. The two equivalent protons at the C4' and C6' positions (H-4'/H-6') would appear as a doublet.
The N-(2-phenylethyl) fragment would display signals for the monosubstituted phenyl ring, typically in the range of 7.2-7.4 ppm, integrating to five protons. The two methylene (B1212753) groups of the ethyl bridge will appear as two distinct multiplets due to their different chemical environments and coupling to each other and the amide proton. The CH₂ group adjacent to the phenyl ring (Cα-H) and the CH₂ group adjacent to the nitrogen atom (Cβ-H) would likely be triplets, assuming straightforward coupling. The amide proton (N-H) is expected to be a broad singlet or a triplet, its appearance being dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-2' | ~9.1 | t | 1H |
| H-4'/H-6' | ~8.9 | d | 2H |
| Phenyl (C₆H₅) | 7.20-7.40 | m | 5H |
| N-H | ~6.7 | t | 1H |
| Cβ-H₂ | ~3.7 | q | 2H |
| Cα-H₂ | ~3.0 | t | 2H |
Carbon-13 (¹³C) NMR Spectroscopic Analysis and Chemical Shift Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 160-165 ppm. The aromatic carbons of the dinitrobenzoyl group will be significantly affected by the electron-withdrawing nitro groups, resulting in downfield shifts. The carbon atoms bearing the nitro groups (C-3'/C-5') are expected around 148 ppm, while the ipso-carbon (C-1') will be further downfield.
For the N-(2-phenylethyl) moiety, the ipso-carbon of the phenyl ring will be around 138 ppm, with the other aromatic carbons appearing between 126-129 ppm. The two methylene carbons will have distinct signals, with the carbon adjacent to the nitrogen (Cβ) being more deshielded than the one adjacent to the phenyl ring (Cα).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~162 |
| C-3'/C-5' | ~148 |
| C-1' | ~138 |
| C-ipso (Phenyl) | ~138 |
| C-4' | ~127 |
| C-ortho/meta/para (Phenyl) | 126-129 |
| C-2'/C-6' | ~121 |
| Cβ | ~42 |
| Cα | ~35 |
Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Determination
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. Key correlations would be observed between the Cα-H₂ and Cβ-H₂ protons of the ethyl bridge, and between the Cβ-H₂ protons and the amide N-H proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons. For instance, the signals for Cα-H₂ and Cβ-H₂ in the ¹H NMR spectrum would correlate with the signals for Cα and Cβ in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the different fragments of the molecule. For example, correlations would be expected from the Cβ-H₂ protons to the amide carbonyl carbon (C=O) and the ipso-carbon of the phenyl ring. The amide N-H proton would also show a correlation to the carbonyl carbon.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopic Investigations of Characteristic Bands
The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibration of the secondary amide should appear as a sharp band around 3300 cm⁻¹. The C=O stretching of the amide (Amide I band) is anticipated to be a strong absorption in the region of 1640-1660 cm⁻¹. The N-H bending (Amide II band) is expected around 1550 cm⁻¹.
The nitro groups will exhibit two strong characteristic stretching vibrations: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | ~3300 | Medium-Strong |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | <3000 | Medium |
| C=O Stretch (Amide I) | ~1650 | Strong |
| N-H Bend (Amide II) | ~1550 | Strong |
| Asymmetric NO₂ Stretch | ~1540 | Very Strong |
| Symmetric NO₂ Stretch | ~1350 | Very Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data is unavailable, the symmetric vibrations of the nitro groups are expected to produce a very strong band in the Raman spectrum, typically around 1350 cm⁻¹. The aromatic ring breathing modes of both the dinitrobenzoyl and phenyl rings would also be prominent. The C=O stretch of the amide is generally weaker in the Raman spectrum compared to the IR spectrum. The non-polar C-C bonds of the aromatic rings will show strong signals.
Mass Spectrometry in Molecular Formula Verification and Fragmentation Studies
Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds, providing precise information on molecular weight and elemental composition, as well as insights into the molecule's structure through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This technique distinguishes between compounds with the same nominal mass but different molecular formulas (isobars). For this compound, the molecular formula is C₁₅H₁₃N₃O₅.
The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element. An experimental HRMS measurement that aligns closely with this calculated value, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula. For the protonated molecule ([M+H]⁺), the theoretical exact mass is 316.0928 Da. uni.lu The verification is achieved by comparing this theoretical value with the experimentally determined m/z value.
Table 1: HRMS Data for Molecular Formula Confirmation of C₁₅H₁₃N₃O₅
| Adduct | Molecular Formula | Calculated Exact Mass (Da) |
| [M] | C₁₅H₁₃N₃O₅ | 315.0855 |
| [M+H]⁺ | C₁₅H₁₄N₃O₅⁺ | 316.0928 |
| [M+Na]⁺ | C₁₅H₁₃N₃NaO₅⁺ | 338.0747 |
| [M-H]⁻ | C₁₅H₁₂N₃O₅⁻ | 314.0782 |
Data sourced from theoretical calculations. uni.luchemspider.com
The primary sites for fragmentation are the amide bond and the ethyl linker. Common fragmentation patterns for nitroaromatic compounds also include the loss of nitro (NO₂) and nitroso (NO) groups.
Plausible Fragmentation Pathways:
Amide Bond Cleavage: The most common fragmentation for N-substituted benzamides is the cleavage of the amide C-N bond. This can occur in two ways:
Formation of the 3,5-dinitrobenzoyl cation (m/z 195.01), resulting from the loss of the phenylethylamine radical.
Formation of the phenylethylaminium cation (m/z 120.08) or related fragments.
Benzylic Cleavage: Cleavage of the C-C bond between the ethyl group and the phenyl ring is highly favorable due to the stability of the resulting benzyl (B1604629) cation (m/z 91.05). This would lead to a fragment ion at m/z 225.05.
Loss of Nitro Groups: Sequential or concerted loss of the two nitro groups (each 46.01 Da) is a characteristic fragmentation for dinitroaromatic compounds. researchgate.net
Table 2: Proposed Key Mass Fragments of this compound
| Proposed Fragment Ion | Molecular Formula | m/z (Da) | Plausible Origin |
| 3,5-Dinitrobenzoyl Cation | C₇H₃N₂O₅⁺ | 195.01 | Amide C-N cleavage |
| [M - C₈H₉]⁺ | C₇H₄N₃O₅⁺ | 225.05 | Benzylic C-C cleavage |
| Tropylium Cation | C₇H₇⁺ | 91.05 | Benzylic cleavage & rearrangement |
| Phenylethylaminium Cation | C₈H₁₀N⁺ | 120.08 | Amide C-N cleavage |
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise coordinates for each atom in the crystal lattice, allowing for the absolute determination of molecular structure, conformation, and the nature of intermolecular interactions.
While a single crystal X-ray diffraction study for this compound has not been reported in the searched literature, analysis of closely related structures, such as N-Ethyl-3,5-dinitrobenzamide, provides insight into the expected structural features. nih.gov
A single-crystal X-ray analysis would confirm the connectivity of the 3,5-dinitrobenzoyl and 2-phenylethyl moieties through the amide linkage. Crucially, it would reveal the molecule's preferred conformation in the solid state, defined by key torsion angles. A significant conformational parameter is the dihedral angle between the plane of the benzene (B151609) ring and the amide group, which was found to be 31.24° in N-Ethyl-3,5-dinitrobenzamide. nih.gov This twist is a common feature in such molecules, arising from a balance between steric hindrance and electronic effects. The conformation of the phenylethyl side chain would also be precisely determined.
Table 3: Representative Crystallographic Data from an Analogous Compound (N-Ethyl-3,5-dinitrobenzamide)
| Parameter | Value |
| Chemical Formula | C₉H₉N₃O₅ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.854 |
| b (Å) | 10.488 |
| c (Å) | 10.851 |
| α (°) | 101.49 |
| β (°) | 97.84 |
| γ (°) | 95.25 |
| Volume (ų) | 532.26 |
| Z | 2 |
Data from the study of N-Ethyl-3,5-dinitrobenzamide, presented here for illustrative purposes. nih.gov
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions, including hydrogen bonds and van der Waals forces, dictate the solid-state properties of the material.
In the solid state, the primary intermolecular interaction expected for this compound is hydrogen bonding. The amide N-H group serves as a hydrogen bond donor, while the oxygen atoms of the carbonyl group and the two nitro groups are potential hydrogen bond acceptors. mdpi.comresearchgate.net
Table 4: Representative Hydrogen Bond Geometry from an Analogous Compound (N-Ethyl-3,5-dinitrobenzamide)
| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) |
| N—H⋯O(carbonyl) | 0.86 | 2.13 | 2.886 | 146 |
D = Donor atom (N); A = Acceptor atom (O). Data from the study of N-Ethyl-3,5-dinitrobenzamide, presented here for illustrative purposes. nih.gov
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Pi-Stacking Interactions
Pi-stacking interactions are a significant class of non-covalent interactions that play a crucial role in the molecular assembly and crystal packing of aromatic compounds. In the case of this compound, the presence of two distinct aromatic systems—the electron-deficient 3,5-dinitrophenyl ring and the electron-rich phenyl ring of the phenylethyl moiety—creates a favorable environment for such interactions. The electron-withdrawing nature of the two nitro groups significantly reduces the electron density of the dinitrophenyl ring, making it an effective π-acceptor. Conversely, the unsubstituted phenyl ring acts as a π-donor.
While specific crystallographic studies detailing the pi-stacking interactions of this compound are not extensively documented in the reviewed literature, the fundamental principles of molecular recognition and supramolecular chemistry suggest the high probability of these interactions. The association of molecules can be driven by the stacking of these aromatic rings in various geometries, including face-to-face and offset arrangements.
In related structures, such as chiral solvating agents with similar dinitrobenzoyl scaffolds, non-covalent interactions, including pi acidity/basicity, are known to be critical for their ability to form diastereomeric complexes. preprints.orgnih.govmdpi.com For instance, in the crystal structure of a related compound, 3,5-dinitro-N-(4-nitrophenyl)benzamide, the dihedral angle between the two benzene rings is reported to be 7.78 (4)°. researchgate.net This type of defined geometric relationship between aromatic rings within a crystal lattice is indicative of stabilizing pi-stacking forces.
Computational Chemistry and Quantum Chemical Investigations of 3,5 Dinitro N 2 Phenylethyl Benzamide
Electronic Structure Calculations and Molecular Geometry Optimization
Density Functional Theory (DFT) Applications for Ground State Properties
There are no published studies that apply Density Functional Theory (DFT) to determine the ground state properties of 3,5-dinitro-N-(2-phenylethyl)benzamide. Such studies would be invaluable for understanding the molecule's optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting its reactivity and stability.
Ab Initio and Semi-Empirical Methods for Conformational Landscapes
Similarly, the conformational landscape of this compound has not been explored using ab initio or semi-empirical methods. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule, which is fundamental to understanding its biological activity and intermolecular interactions.
Spectroscopic Property Prediction through Computational Modeling
Theoretical ¹H and ¹³C NMR Chemical Shift Calculations
No theoretical predictions for the ¹H and ¹³C NMR chemical shifts of this compound have been reported in the literature. Computational NMR spectroscopy is a powerful tool for validating experimentally determined structures and for assigning spectral peaks, but it has not yet been applied to this specific molecule.
UV-Vis Absorption and Emission Spectra Prediction
There is a lack of research on the prediction of UV-Vis absorption and emission spectra for this compound. preprints.org Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are commonly used to predict the electronic transitions that give rise to UV-Vis spectra, providing insight into the compound's photophysical properties. However, such analyses for this compound are not available.
Analysis of Molecular Orbitals and Reactivity Descriptors
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, and reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index for this compound is not available in published research.
Computational Thermodynamics (e.g., Enthalpy of Formation Estimation)
There are no available studies that report the computational estimation of thermodynamic properties, such as the enthalpy of formation, for this compound.
G3MP2B3 Composite Method Applications
No literature could be found detailing the application of the G3MP2B3 composite method to determine the enthalpy of formation or other thermodynamic parameters for this compound.
Intermolecular Interactions and Theoretical Recognition Studies Involving 3,5 Dinitro N 2 Phenylethyl Benzamide Analogs
Non-Covalent Interactions in Benzamide-Containing Systems
Non-covalent interactions are the driving forces behind the formation of supramolecular structures and are essential for the specific binding and recognition between molecules. nih.gov In benzamide-containing systems, these interactions dictate the conformational preferences and the formation of molecular complexes.
Hydrogen bonding is a key interaction in molecular recognition processes involving amides. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), allowing for the formation of strong and directional interactions. mdpi.com In systems related to 3,5-dinitrobenzamides, hydrogen bonding is a primary mechanism for the association with other molecules. rsc.orgresearchgate.net For instance, the interaction between a chiral solvating agent and an analyte often relies on the formation of a network of hydrogen bonds that leads to the creation of diastereomeric complexes with different stabilities. nih.govpreprints.orgpreprints.org The strength and geometry of these hydrogen bonds are influenced by the electronic nature of the substituents on the benzamide (B126) ring. The presence of electron-withdrawing nitro groups in the 3 and 5 positions increases the acidity of the N-H proton, making it a stronger hydrogen bond donor.
Aromatic rings, such as the phenyl and 3,5-dinitrophenyl groups in the target molecule and its analogs, can engage in π-stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the π-electron clouds of aromatic systems. nih.govmdpi.com The 3,5-dinitrophenyl group, being electron-deficient (a π-acidic system), favorably interacts with electron-rich aromatic rings (π-basic systems). us.edu.pl This π-donor-π-acceptor interaction is a significant contributor to the stability of molecular complexes and plays a crucial role in aromatic recognition. nih.gov The geometry of these interactions can vary, with common arrangements being face-to-face (sandwich) and parallel-displaced. rsc.org The interplay between hydrogen bonding and π-stacking interactions often leads to a highly specific and cooperative binding, which is essential for effective molecular recognition. nih.gov
Chiral Recognition Principles Explored with 3,5-Dinitro-N-(1-phenylethyl)benzamide (Kagan's Amide)
The principles of chiral recognition are well-exemplified by the chiral analog, 3,5-dinitro-N-(1-phenylethyl)benzamide, commonly known as Kagan's amide. nih.govpreprints.orgpreprints.org This molecule has been extensively used as a chiral solvating agent (CSA) to determine the enantiomeric purity of various classes of compounds using NMR spectroscopy. nih.govnih.govmdpi.com
Chiral solvating agents function by forming transient diastereomeric complexes with the enantiomers of a chiral analyte. nih.govpreprints.orgpreprints.org These complexes are formed through non-covalent interactions, such as hydrogen bonds and π-π interactions. nih.govpreprints.orgpreprints.org Because the two enantiomers of the analyte interact with the single enantiomer of the CSA, they form two different diastereomers. These diastereomeric complexes have different physical properties, including different NMR chemical shifts. nih.govpreprints.orgpreprints.org This difference in chemical shifts (Δδ) allows for the quantification of the enantiomeric excess of the analyte. rsc.org The proposed mode of action for recognition by CSAs like Kagan's amide is based on hydrogen-bonding. rsc.orgresearchgate.net
The same principles of chiral recognition that apply to CSAs in solution are also the foundation for the selectivity of chiral stationary phases (CSPs) in chromatography. us.edu.pl Many CSPs are based on derivatives of N-(3,5-dinitrobenzoyl)-α-amino acids. us.edu.pl In this context, the chiral selector, which is immobilized on a solid support (like silica (B1680970) gel), interacts differently with the two enantiomers of a racemic analyte as they pass through the chromatographic column. nih.gov The differential interactions, driven by hydrogen bonding, π-π interactions, and steric effects, lead to different retention times for the two enantiomers, allowing for their separation. us.edu.pl The 3,5-dinitrophenyl group in these CSPs acts as a π-acceptor, interacting with π-donor groups in the analyte. us.edu.pl
Computational chemistry provides valuable insights into the nature of diastereomeric complexes formed between chiral selectors and analytes. researchgate.netmdpi.com Techniques such as Density Functional Theory (DFT) can be used to model the structures of these complexes and to calculate their interaction energies. nih.govchemrxiv.org These studies help to elucidate the specific interactions that are responsible for chiral recognition. For example, computational models can reveal the preferred binding geometries, the key hydrogen bonding networks, and the nature of the π-stacking arrangements. mdpi.com By understanding these details at a molecular level, it is possible to design more effective chiral solvating agents and chiral stationary phases.
Below is a data table summarizing key intermolecular interactions and their roles in the context of the discussed compounds.
| Interaction Type | Key Molecular Features Involved | Role in Recognition |
| Hydrogen Bonding | Amide N-H (donor) and C=O (acceptor), Analyte functional groups (e.g., -OH, -NH2, -COOH) | Primary driving force for the formation of diastereomeric complexes with CSAs and on CSPs. mdpi.comrsc.org |
| π-π Stacking | 3,5-Dinitrophenyl ring (π-acceptor), Phenyl ring (π-donor), Aromatic analytes | Aromatic recognition, stabilization of diastereomeric complexes. us.edu.plrsc.org |
| Steric Repulsion | Bulky groups on the chiral selector and analyte | Contributes to the differentiation between enantiomers by creating steric hindrance that favors one diastereomeric complex over the other. |
Implications for Future Research on 3,5-Dinitro-N-(2-phenylethyl)benzamide as a Recognition Motif
The exploration of this compound and its analogs as recognition motifs is a burgeoning field with significant implications for various scientific disciplines. The inherent electronic and structural features of the 3,5-dinitrobenzamide (B1662146) core, when combined with the conformational flexibility of the N-(2-phenylethyl) substituent, provide a versatile platform for the design of novel receptors and sensors. Future research is poised to build upon the foundational understanding of the intermolecular interactions governing the recognition events involving these compounds.
Key areas for future investigation include:
Design of Novel Chiral Stationary Phases: Leveraging the π-acidic nature of the 3,5-dinitrophenyl ring, new chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) can be developed. The focus will be on enhancing enantioselective recognition of a broader range of analytes through systematic modifications of the benzamide structure.
Development of Selective Anion Sensors: The strong hydrogen bond donating capability of the amide N-H, coupled with the electron-withdrawing effect of the nitro groups, makes this motif a prime candidate for the development of selective anion sensors. Future work will likely involve integrating this unit into larger, pre-organized structures to create receptors for specific anions of biological or environmental importance.
Computational Modeling and Prediction: Advanced computational studies, including density functional theory (DFT) and molecular dynamics (MD) simulations, will be instrumental in predicting the binding affinities and specificities of new this compound-based receptors. These theoretical models will guide the rational design of next-generation recognition systems.
Exploration of Self-Assembly and Supramolecular Chemistry: The interplay of hydrogen bonding and π-π stacking in these molecules can be harnessed to direct the formation of well-defined supramolecular assemblies. Future research may explore the creation of functional materials, such as gels or liquid crystals, based on the self-assembly of these compounds.
Intermolecular Interactions Driving Recognition:
The recognition capabilities of this compound analogs are primarily governed by a combination of non-covalent interactions. The following table summarizes the key interactions and the structural components responsible:
| Interaction Type | Structural Component(s) Involved | Significance in Recognition |
| π-π Stacking | 3,5-Dinitrophenyl ring and π-basic aromatic rings of analytes | Primary driving force for the association with electron-rich aromatic compounds. |
| Hydrogen Bonding | Amide N-H (donor) and C=O (acceptor) | Crucial for binding to analytes with hydrogen bond donor/acceptor sites, such as alcohols and amines. |
| Dipole-Dipole | Nitro groups and polar functional groups of analytes | Contributes to the overall stability of the host-guest complex. |
| CH-π Interactions | Alkyl C-H bonds and the electron-deficient 3,5-dinitrophenyl ring | Provides additional stabilization and can influence stereoselectivity. |
Theoretical Recognition Studies:
Theoretical studies on analogs of this compound have provided valuable insights into their recognition mechanisms. For instance, computational models of chiral recognition by related 3,5-dinitrobenzoyl derivatives have elucidated the importance of a three-point interaction model for effective enantiodiscrimination. These studies often involve the calculation of interaction energies and the visualization of binding modes to understand the subtle differences in the stability of diastereomeric complexes.
Future research in this area will likely focus on:
Developing more accurate and efficient computational methods to predict enantioselectivity.
Investigating the role of the solvent in modulating recognition events.
Exploring the dynamic aspects of host-guest binding through advanced simulation techniques.
The continued investigation into this compound and its analogs as recognition motifs holds the promise of significant advancements in separation science, chemical sensing, and materials science. The synergistic combination of experimental and theoretical approaches will be crucial in unlocking the full potential of this versatile chemical scaffold.
Advanced Theoretical Applications and Future Research Trajectories for 3,5 Dinitro N 2 Phenylethyl Benzamide
Potential as a Component in Advanced Functional Materials
The structural motifs within 3,5-dinitro-N-(2-phenylethyl)benzamide are characteristic of molecules used in the construction of high-performance functional materials. The interplay between its electron-accepting and aromatic components suggests significant, yet largely unexplored, potential in materials science.
While this compound itself is achiral, its structural analog, (R)-(-)-3,5-dinitro-N-(1-phenylethyl)benzamide, often referred to as Kagan's amide, is a well-established chiral solvating agent used for resolving enantiomers via NMR spectroscopy. mdpi.compreprints.org This capability arises from its ability to form diastereomeric complexes with chiral analytes through non-covalent interactions. mdpi.compreprints.org
This principle highlights a clear path for the application of dinitrobenzamide derivatives in chiral materials. By substituting the achiral 2-phenylethylamine starting material with a chiral amine, a chiral version of the title compound could be synthesized. Such a molecule could serve as a chiral ligand for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity, and incorporating chiral ligands can imbue the framework with enantioselective properties, making them suitable for applications in chiral separations and asymmetric catalysis. The synthesis of high-density energetic MOFs has been demonstrated using polynitro heterocyclic ligands, indicating the compatibility of nitro groups within such frameworks. researchgate.net Furthermore, benzamide (B126) derivatives like DEET have been successfully used as solvents in MOF synthesis, demonstrating the compatibility of the amide functionality with MOF creation. nih.gov
The optoelectronic properties of organic molecules are governed by their electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In this compound, the two nitro groups are strongly electron-withdrawing, which significantly lowers the energy of the LUMO. wikipedia.org The aromatic rings and the amide bridge contribute to the π-conjugated system. This combination of electron-accepting nitro groups and a π-system is a common feature in materials designed for optoelectronic applications. nih.govresearchgate.net
Nitroaromatic compounds are known to be key components in various applications, from explosives to dyes and pharmaceuticals. nih.gov Their strong electron-accepting nature facilitates charge transfer processes, which are fundamental to the function of many optoelectronic devices. nih.govnih.gov For instance, phenothiazine (B1677639) derivatives, which are excellent electron donors, have been developed for a wide range of optoelectronic uses, including organic light-emitting diodes (OLEDs) and solar cells, by modifying their structure to tune their electronic properties. researchgate.net Similarly, computational studies on coumarin (B35378) derivatives show that substitutions on the aromatic scaffold can tune the optoelectronic characteristics for specific applications. mdpi.com The introduction of this compound or its derivatives into polymer composites or as a component in heterojunction devices could lead to novel materials with tailored electronic and photophysical properties. mdpi.comnih.gov
Table 1: Optoelectronic Properties and Applications of Related Compound Classes
| Compound Class | Key Structural Features | Relevant Properties | Potential Applications |
|---|---|---|---|
| Nitroaromatic Compounds | Aromatic ring with one or more -NO₂ groups. nih.gov | Strong electron acceptors, useful in charge-transfer complexes. wikipedia.orgnih.gov | Sensors, explosives, nonlinear optical materials. nih.govmdpi.com |
| Polyaniline (PANI) Composites | Conjugated polymer backbone. | Fluorescence, conductivity. | Fluorescence-based sensors for nitro compounds. mdpi.com |
| Phenothiazine Derivatives | Electron-donating butterfly-shaped molecule. researchgate.net | Photoluminescence, electroluminescence. researchgate.net | OLEDs, solar cells, hole-transporting materials. researchgate.net |
| Coumarin Derivatives | Flexible structural scaffold with aromatic ring. mdpi.com | Tunable absorption spectra, wide range of pharmacological activities. mdpi.com | Dye-sensitized solar cells, enzyme inhibitors. mdpi.com |
Role as a Spectroscopic Probe or Sensor (e.g., for pH or polarity sensing)
The electron-deficient nature of the dinitroaromatic ring makes this compound a candidate for development as a spectroscopic probe. Nitroaromatic compounds are frequently the target analytes for sensors due to their ability to quench the fluorescence of various fluorophores through an electron-transfer mechanism. mdpi.com This process can be reversed, where the dinitrobenzamide moiety itself acts as the sensing element for electron-rich analytes.
The interaction between electron-poor nitroaromatics and electron-rich species can lead to the formation of colored Meisenheimer complexes, which have distinct absorption spectra that can be monitored for quantitative detection. acs.org This principle has been used to create sensors for nitrobenzene (B124822) explosives. acs.org Furthermore, derivatives of dinitrobenzene (DNB) have been used in electrochemical sensors, where the irreversible reduction of the nitro groups on an electrode surface provides a detectable signal. mdpi.comnih.gov A sensor incorporating the 3,5-dinitrobenzamide (B1662146) structure could potentially detect analytes through changes in fluorescence, color (colorimetric sensing), or electrochemical potential, offering sensitivity to environmental polarity or the presence of specific electron-donating molecules.
Exploration of Novel Pharmacological Lead Development Based on Structural Analogs
Recent research has identified the dinitrobenzamide scaffold as a promising starting point for the development of new drugs, particularly against tuberculosis (TB). nih.gov A study exploring a library of 3,5-dinitrobenzamide derivatives found several compounds with potent activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for TB. nih.gov These compounds are believed to inhibit the essential enzyme decaprenylphosphoryl-β-d-ribose oxidase (DprE1). nih.gov
The study synthesized a range of amides by coupling 3,5-dinitrobenzoyl chloride with various linear and cyclic amines. nih.gov A key finding was that the bioactivity was significantly influenced by the addition of a terminal aromatic group and the nature of the linker connecting it to the core scaffold. nih.gov This indicates that the phenylethyl moiety in this compound is a crucial, and tunable, part of the structure for pharmacological applications. The most active compounds from the study exhibited a Minimum Inhibitory Concentration (MIC) comparable to the frontline TB drug, isoniazid. nih.gov This suggests that this compound itself is a valuable lead structure for further optimization in anti-TB drug discovery. nih.gov
Table 2: Antitubercular Activity of Selected 3,5-Dinitrobenzamide Analogs
| Compound ID | Structural Modification | Target | MIC (µg/mL) |
|---|---|---|---|
| c2 | Addition of a terminal aromatic group via an amide bond. | M. tuberculosis H37Rv | 0.031 |
| d1 | Addition of a terminal aromatic group via an ether bond. | M. tuberculosis H37Rv | 0.031 |
| d2 | Addition of a terminal aromatic group via an ether bond. | M. tuberculosis H37Rv | 0.031 |
| Isoniazid | (Reference Drug) | M. tuberculosis H37Rv | 0.031 |
Data sourced from a study on dinitrobenzamide derivatives as antimycobacterial agents. nih.gov
Unexplored Chemical Space and Derivatization Opportunities
The chemical structure of this compound offers multiple sites for derivatization, opening up a vast and largely unexplored chemical space. The compound is listed by vendors as a chemical for early discovery research, for which extensive analytical data has not been collected, underscoring its novelty. sigmaaldrich.com
Future research could explore several derivatization pathways:
Amide to Thioamide Conversion: The oxygen of the amide carbonyl can be replaced with sulfur to form the corresponding thioamide. This transformation was successfully performed on the chiral analog, (R)-(-)-3,5-dinitro-N-(1-phenylethyl)benzamide, to produce (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide. mdpi.compreprints.org Thioamides have different hydrogen bonding capabilities and electronic properties compared to amides, and this derivative was hypothesized to be a competent chiral solvating agent. mdpi.compreprints.org
Modification of the Amine Moiety: As demonstrated in the antitubercular drug development study, varying the linker between the dinitrobenzoyl head and the terminal phenyl group is a viable strategy for tuning biological activity. nih.gov
Substitution on the Phenyl Rings: Both the dinitrophenyl ring and the terminal phenyl ring can be further functionalized. While the dinitrophenyl ring is deactivated towards electrophilic substitution, it is activated for nucleophilic aromatic substitution. wikipedia.org
Reduction of Nitro Groups: The nitro groups can be reduced to amines, which would drastically alter the electronic properties of the molecule, converting the electron-withdrawing dinitrobenzoyl group into an electron-donating diamino-benzoyl group. wikipedia.org This would create a new class of compounds with potentially different applications in materials science and pharmacology.
Synergistic Research with Computational and Experimental Methodologies
The advancement of knowledge regarding this compound and its derivatives would be greatly accelerated by a synergistic approach combining computational modeling and experimental work.
Computational studies, such as those using Density Functional Theory (DFT), can predict the molecular properties of this compound. mdpi.commdpi.com For example, DFT calculations can determine the HOMO-LUMO gap, predict absorption spectra for optoelectronic applications, and model intermolecular interactions crucial for designing sensors or materials like MOFs. nih.govmdpi.com In the pharmacological context, computational docking studies were used to elucidate how dinitrobenzamide analogs bind to the active site of the DprE1 enzyme, providing a molecular basis for their observed activity and guiding the design of more potent inhibitors. nih.gov
Experimental work would then focus on synthesizing the most promising candidates identified through computation. The synthesis of dinitrobenzamides is generally straightforward, starting from 3,5-dinitrobenzoic acid and coupling it with a desired amine. nih.gov The synthesized compounds can then be characterized using techniques like NMR and mass spectrometry, and their properties can be tested to validate the computational predictions. mdpi.com This iterative cycle of prediction, synthesis, and testing is a powerful paradigm for efficiently exploring the chemical space around the this compound scaffold and unlocking its full potential.
Q & A
Q. What synthetic routes are recommended for preparing 3,5-dinitro-N-(2-phenylethyl)benzamide?
The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting a benzoyl chloride derivative (e.g., 3,5-dinitrobenzoyl chloride) with a primary amine like 2-phenylethylamine in an organic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Optimization of reaction time, temperature, and stoichiometry is critical for yield improvement .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Chromatography : Use reverse-phase TLC (RP-TLC) with ethanol-water mobile phases (e.g., 60–80% ethanol) to determine retention factors (Rf) and compare against reference values .
- Spectroscopy : Confirm the structure via -NMR (e.g., δ 7.3–9.3 ppm for aromatic protons) and IR-ATR (e.g., carbonyl stretching at ~1650 cm) .
- Melting Point : Compare experimental melting points with literature data to assess purity .
Q. What chromatographic conditions are optimal for separating enantiomers or derivatives of this compound?
Chiral separation can be achieved using porous organic cage (POC)-based capillary electrochromatography. For 3,5-dinitro-N-(1-phenylethyl)benzamide (a structural analog), optimal conditions include a 0.1 mol/L phosphate buffer (pH 3.5), applied voltage of 12–14 kV, and resolutions exceeding 3.5 . RP-TLC with ethanol-water mixtures (e.g., 70:10 ratio) provides column efficiencies of ~3,200 and selectivity (α) of 6.08 for related benzamides .
Advanced Research Questions
Q. How do host-guest interactions with alkali metal ions influence the compound’s spectroscopic properties?
Derivatives of 3,5-dinitrobenzamide (e.g., crown ether analogs) form stable 1:1 complexes with Li and Na in acetonitrile, as shown by UV-Vis spectroscopy (λ shifts to ~439 nm) and Job’s method. Stability constants (log ) for Na complexes (log = 3.85) exceed those for Li (log = 3.59) due to size compatibility with the crown ether cavity . Acidification reverses complexation, confirmed by TLC and spectral reversibility .
Q. What computational methods are suitable for predicting molecular hydrophobicity and logPPP values?
Experimental hydrophobicity (RM) can be determined via RP-TLC using ethanol-water gradients. For crown ether-linked analogs, RM values follow the order 4 > 7 > 3 > 5 > 6 > 1, correlating strongly with calculated log (R = 0.976). Use software like ChemAxon or ACD/Labs for log estimation, but validate experimentally due to substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
